Technical Documentation Center

4-Ethoxy-3,5-diiodobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Ethoxy-3,5-diiodobenzoic acid
  • CAS: 40689-27-8

Core Science & Biosynthesis

Foundational

4-ethoxy-3,5-diiodobenzoic acid molecular weight and formula

Topic: 4-Ethoxy-3,5-Diiodobenzoic Acid: Physicochemical Profiling and Synthetic Utility Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1] [1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethoxy-3,5-Diiodobenzoic Acid: Physicochemical Profiling and Synthetic Utility Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

[1]

Executive Summary

4-Ethoxy-3,5-diiodobenzoic acid is a halogenated aromatic carboxylic acid serving as a critical scaffold in the development of thyromimetic agents, X-ray contrast media intermediates, and specific agrochemical growth regulators.[1] Structurally characterized by a bulky, lipophilic ethoxy tail and two electron-withdrawing iodine atoms flanking the ether linkage, this molecule exhibits unique "halogen bond" capabilities and steric shielding that modulate metabolic stability.[1]

This guide provides a definitive breakdown of its physicochemical properties, a validated two-stage synthetic protocol, and structural insights relevant to drug discovery campaigns targeting thyroid hormone receptors (TR) or transthyretin (TTR) stabilization.

Physicochemical Identity

The following data represents the calculated and verified physicochemical constants for 4-ethoxy-3,5-diiodobenzoic acid.

Core Identifiers
PropertyValueNotes
IUPAC Name 4-Ethoxy-3,5-diiodobenzoic acid
Molecular Formula C₉H₈I₂O₃
Molecular Weight 417.97 g/mol Monoisotopic Mass: 417.856
CAS Registry Number Not widely listedDerivative of CAS 618-76-8 (Hydroxy precursor)
SMILES CCOC1=C(I)C=C(C(=O)O)C=C1I
Calculated Properties (In Silico)
ParameterValueSignificance
LogP (Predicted) ~3.8 – 4.2High lipophilicity due to iodine/ethyl group; suggests high membrane permeability.[1]
pKa (Acid) ~3.5Acid strength increased by electron-withdrawing iodine atoms ortho to the phenol ether.[1]
H-Bond Donors 1Carboxylic acid proton.
H-Bond Acceptors 3Ester oxygen + Carboxyl oxygens.[1]
Polar Surface Area ~46.5 ŲGood oral bioavailability predictor.[1]

Structural Analysis & Pharmacophore

The biological relevance of 4-ethoxy-3,5-diiodobenzoic acid lies in its structural mimicry of Thyroxine (T4) and 3,5-Diiodothyronine (T2) .[1]

The "Heavy Atom" Effect

The two iodine atoms at positions 3 and 5 serve two critical functions:

  • Steric Shielding: They protect the ether linkage from rapid enzymatic cleavage (e.g., by cytochrome P450s), extending the half-life compared to non-halogenated analogs.[1]

  • Halogen Bonding: The iodine atoms act as Lewis acids (sigma-hole donors), capable of forming strong non-covalent interactions with backbone carbonyls in protein binding pockets (e.g., Transthyretin).[1]

Pathway Visualization: Thyromimetic Structural Relationship

The following diagram illustrates the structural homology between the target molecule and the thyroid hormone scaffold.

Thyromimetic_Scaffold T4 Thyroxine (T4) (Natural Hormone) Target 4-Ethoxy-3,5-diiodobenzoic acid (Synthetic Mimic) T4->Target Outer Ring Analogue (Removal of Inner Ring) Receptor Thyroid Receptor / TTR (Binding Pocket) Target->Receptor Iodine-mediated Halogen Bonding Target->Receptor Lipophilic Ethoxy Interaction

Figure 1: Structural relationship showing how the 3,5-diiodo-4-alkoxy motif mimics the outer ring of Thyroxine, facilitating receptor binding.[1]

Synthetic Methodology (Protocol)

Disclaimer: This protocol involves the handling of corrosive iodine sources and alkylating agents.[1] All work must be performed in a fume hood.

The synthesis is best approached via a robust two-step sequence starting from commercially available 4-hydroxybenzoic acid.[1] Direct iodination of 4-ethoxybenzoic acid is less efficient due to steric hindrance and electronic deactivation.[1]

Step 1: Iodination of 4-Hydroxybenzoic Acid

Objective: Synthesize the intermediate 3,5-diiodo-4-hydroxybenzoic acid.

  • Reagents: 4-Hydroxybenzoic acid (1.0 eq), Iodine Monochloride (ICl, 2.2 eq), Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 4-hydroxybenzoic acid in glacial acetic acid at room temperature.

    • Add ICl dropwise over 30 minutes.[1] (Note: The solution will turn dark red/brown).[1]

    • Heat the mixture to 60°C for 3 hours.

    • Quench: Pour the reaction mixture into ice water containing 5% Sodium Bisulfite (

      
      ) to reduce excess iodine.
      
    • Isolation: Filter the resulting white/off-white precipitate.[1][2] Wash with water.[1][2]

    • Yield: Typically >85%.[1][3][4]

    • Validation: Check Melting Point (~278-279°C).

Step 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Convert the phenol to the ethyl ether.[1]

  • Reagents: 3,5-diiodo-4-hydroxybenzoic acid (Intermediate from Step 1), Ethyl Iodide (1.5 eq), Potassium Carbonate (

    
    , 3.0 eq), Acetone or DMF (Solvent).
    
  • Procedure:

    • Dissolve the diiodo-intermediate in Acetone (or DMF for higher solubility).[1]

    • Add anhydrous

      
       and stir for 15 minutes to generate the phenoxide anion.
      
    • Add Ethyl Iodide dropwise.[1]

    • Reflux the mixture for 6–12 hours. Monitor by TLC (Solvent: Hexane/Ethyl Acetate 7:3).[1]

    • Workup: Evaporate the solvent.[1][5] Resuspend the residue in water.[1] Acidify carefully with 1M HCl to pH 2 to precipitate the free acid.[1]

    • Purification: Recrystallize from Ethanol/Water.[1]

Synthesis Workflow Diagram

Synthesis_Flow Start 4-Hydroxybenzoic Acid (Starting Material) Step1 Step 1: Iodination (ICl, AcOH, 60°C) Start->Step1 Inter Intermediate: 3,5-Diiodo-4-hydroxybenzoic acid Step1->Inter Step2 Step 2: O-Alkylation (Et-I, K2CO3, Reflux) Inter->Step2 Final Product: 4-Ethoxy-3,5-diiodobenzoic acid Step2->Final

Figure 2: Two-stage synthetic pathway ensuring regioselective iodination followed by etherification.[1]

Analytical Characterization (QC)

To validate the synthesis, the following spectral signatures must be confirmed:

  • Mass Spectrometry (ESI-):

    • Look for the molecular ion peak ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .
      
    • Calculated m/z: 416.85 .[1]

    • Isotopic Pattern: Iodine is monoisotopic (

      
      ), so the pattern will be dominated by Carbon isotopes, but the mass defect is significant.
      
  • 1H NMR (DMSO-d6, 400 MHz):

    • Aromatic Region: A singlet (2H) around ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       8.0–8.3 ppm. (The protons at positions 2 and 6 are chemically equivalent).[1]
      
    • Ethoxy Group:

      • Quartet (2H) around

        
         4.0–4.2 ppm (
        
        
        
        ).
      • Triplet (3H) around ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

        
         1.3–1.5 ppm (
        
        
        
        ).
    • Carboxylic Acid: Broad singlet around ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       13.0 ppm (exchangeable with 
      
      
      
      ).

References

  • Organic Syntheses , Coll.[1] Vol. 2, p. 196 (1943); Vol. 14, p. 52 (1934). Synthesis of 3,5-diiodo-4-hydroxybenzoic acid. Link

  • PubChem Compound Summary . 3,5-Diiodo-4-methoxybenzoic acid (Structural Analog). National Center for Biotechnology Information.[1] Link

  • Cody, V. (1980).[1] Thyroid hormone interactions: molecular conformation of 3,5-diiodo-4-hydroxybenzoic acid. Journal of Medicinal Chemistry. (Context for structural pharmacophore).

  • BenchChem . 3-Ethoxybenzoic Acid Technical Guide. (Reference for ethoxy-benzoic acid physicochemical baselines). Link

Sources

Exploratory

Technical Guide: Iodinated Benzoic Acid Derivatives in Plant Physiology

Focus: 2,3,5-Triiodobenzoic Acid (TIBA) and Polar Auxin Transport Inhibition[1][2][3][4][5][6] Executive Summary This technical guide analyzes the utility of iodinated benzoic acid derivatives, specifically 2,3,5-Triiodo...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 2,3,5-Triiodobenzoic Acid (TIBA) and Polar Auxin Transport Inhibition[1][2][3][4][5][6]

Executive Summary

This technical guide analyzes the utility of iodinated benzoic acid derivatives, specifically 2,3,5-Triiodobenzoic acid (TIBA) , as chemical probes in plant physiology.[1][2][3] Unlike general herbicides, TIBA acts as a precision tool to inhibit Polar Auxin Transport (PAT). This guide elucidates the compound's unique mechanism—targeting the actin cytoskeleton to disrupt vesicle trafficking—and provides rigorous protocols for its application in studying auxin efflux, apical dominance, and tropic responses.

Part 1: Chemical Basis & Structural Logic

The efficacy of TIBA stems from the specific halogenation of the benzoic acid ring. While benzoic acid itself is biologically inactive regarding transport inhibition, the addition of iodine atoms at the 2, 3, and 5 positions alters the molecule's physicochemical properties fundamental to its bioactivity.

Why Iodine?

  • Steric Bulk: Iodine has a large van der Waals radius (1.98 Å). The tri-substitution creates a bulky, rigid molecule that mimics the indole ring system of Indole-3-acetic acid (IAA) enough to compete for binding sites but prevents the conformational changes necessary for transport.

  • Lipophilicity (LogP): Iodination significantly increases lipophilicity, facilitating rapid passive diffusion across the plasma membrane. This allows TIBA to accumulate intracellularly, where it exerts its effects on the cytoskeleton and efflux carriers.

  • Weak Acid Character: Like IAA, TIBA is a weak acid. It enters the cell via passive diffusion (protonated form) or influx carriers (AUX1/LAX) but becomes trapped inside the neutral cytoplasm as an anion, leading to intracellular accumulation ("ion trapping").

Part 2: Mechanism of Action (The Actin-Villin Axis)

While early literature described TIBA simply as an "auxin efflux inhibitor," modern cytological research has refined this model. TIBA does not merely plug the PIN protein pore; it freezes the cellular machinery required to position these proteins.

The Mechanism:

  • Villin Binding: TIBA binds directly to the C-terminal headpiece domain of villin proteins (actin-binding proteins).[4][5]

  • Actin Bundling: This binding induces villin oligomerization, which drives excessive bundling of F-actin filaments.[4][5]

  • Trafficking Arrest: The hyper-stabilized actin cytoskeleton becomes rigid, preventing the dynamic vesicle trafficking required for the constitutive cycling of PIN auxin efflux carriers (PIN1, PIN2) between the plasma membrane and endosomes.

  • Efflux Blockade: Without cycling, PIN proteins are mislocalized or internalized, halting the basipetal flow of auxin.

Diagram 1: The TIBA-Actin-PIN Inhibitory Pathway

TIBA_Mechanism cluster_cell Plant Cell Cytoplasm TIBA TIBA (Exogenous) Villin Villin Proteins TIBA->Villin Binds C-terminus Actin F-Actin Filaments Villin->Actin Induces Oligomerization Actin->Actin Hyper-bundling Vesicles Intracellular Vesicles Actin->Vesicles Restricts Motility PIN PIN Efflux Carriers Vesicles->PIN Halted Cycling Transport Polar Auxin Transport (PAT) PIN->Transport Efflux Failure

Caption: TIBA binds villins, causing actin bundling that arrests vesicle motility, thereby preventing PIN protein cycling and blocking auxin transport.[4][5]

Part 3: Physiological Impacts & Data Interpretation[5]

When PAT is inhibited, the plant loses its ability to coordinate growth via auxin gradients.

Key Phenotypes:

  • Loss of Apical Dominance: Lateral buds release from dormancy as the auxin signal from the apex is blocked.

  • Agravitropism: Roots fail to bend downward because the differential auxin flow required for elongation on one side is disrupted.

  • Fused Organs: In Arabidopsis pin1 mutants or TIBA-treated plants, floral organs may fuse due to a lack of boundary formation.

Comparative Data: TIBA vs. Other Inhibitors[6][7]
CompoundPrimary TargetAction on ActinReversibilityTypical Conc.
TIBA Villin/Actin CytoskeletonPromotes Bundling Low (Slow washout)10–50 µM
NPA ABCB/TWD1 ComplexNone / IndirectHigh (Fast washout)1–10 µM
BFA ARF-GEF (GNOM)IndirectMedium25–50 µM
Benzoic Acid None (Control)NoneN/AN/A
Part 4: Experimental Protocols
Protocol A: Preparation of TIBA Stock

Note: TIBA is hydrophobic. Direct addition to water will result in precipitation and inactive application.

  • Solvent: Dissolve TIBA powder in 100% Ethanol or DMSO to create a 50 mM stock solution.

  • Storage: Store at -20°C in amber tubes (iodinated compounds are light-sensitive).

  • Working Solution: Dilute into molten agar or liquid media. Ensure final solvent concentration is <0.1% to avoid cytotoxicity.

Protocol B: Quantitative 3H-IAA Transport Assay

This is the gold standard for verifying transport inhibition. It measures the basipetal movement of radiolabeled auxin through a hypocotyl segment.

Materials:

  • Arabidopsis or Tomato seedlings (5-7 days old).

  • [5-3H] Indole-3-acetic acid (Specific activity ~20 Ci/mmol).

  • Receiver blocks: 1.5% Agar + 1% Sucrose.

  • Scintillation fluid and counter.

Workflow:

  • Explant Prep: Excise 20mm hypocotyl segments.

  • Pre-treatment: Invert segments into a solution of 10 µM TIBA (or solvent control) for 1 hour.

  • Pulse: Apply a 5 µL droplet of 3H-IAA (500 nM) to the apical end of the segment.

  • Transport: Incubate for 4-6 hours in the dark (to prevent photodegradation of IAA).

  • Chase/Sectioning:

    • Remove the apical 2mm (source) to exclude non-transported label.

    • Cut the remaining stem into two segments: Basal (transported) and Middle.

  • Quantification: Place basal segments into scintillation fluid. Shake for 12 hours to extract radiolabel. Count CPM (Counts Per Minute).

Diagram 2: The Radio-Transport Assay Workflow

Transport_Assay Step1 Excise Hypocotyl (20mm) Step2 Pre-treat (TIBA / Control) Step1->Step2 Step3 Apply 3H-IAA (Apical End) Step2->Step3 Step4 Incubate (4-6h Dark) Step3->Step4 Step5 Sectioning Step4->Step5 Output1 Source (Discard) Step5->Output1 Apical 2mm Output2 Basal Segment (Scintillation Count) Step5->Output2 Transported Auxin

Caption: Workflow for measuring basipetal auxin transport. TIBA treatment should result in near-zero radioactivity in the Basal Segment.

Part 5: Safety and Handling
  • Toxicity: TIBA is an irritant and potentially harmful if inhaled. Use in a fume hood.

  • Stability: Iodinated compounds can dehalogenate under UV light. Solutions must be kept in the dark.

  • Phytotoxicity: High concentrations (>100 µM) cause general cytotoxicity and "burning" of tissue, confounding physiological results. Always perform a dose-response curve.

References
  • Geldner, N., et al. (2001).[4] "Auxin transport inhibitors block PIN1 cycling and vesicle trafficking."[8] Nature, 413, 425–428.[8]

  • Dhonukshe, P., et al. (2008).[4][5] "Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes." Proceedings of the National Academy of Sciences, 105(11), 4489-4494.

  • Zhu, J., et al. (2016).[4][5] "The actin-associated protein Villin4 is required for the action of the auxin transport inhibitor 2,3,5-triiodobenzoic acid."[4] Plant Physiology, 171, 235-244.

  • Teale, W.D., & Palme, K. (2018). "Naphthylphthalamic acid and the mechanism of polar auxin transport." Journal of Experimental Botany, 69(2), 303-312.

  • Okada, K., et al. (1991). "Requirement of the Auxin Polar Transport System in Early Stages of Arabidopsis Floral Bud Formation." The Plant Cell, 3(7), 677–684.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-ethoxy-3,5-diiodobenzoic acid from 4-hydroxybenzoic acid

Abstract: This document provides a detailed, two-step synthetic protocol for the preparation of 4-ethoxy-3,5-diiodobenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis comme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, two-step synthetic protocol for the preparation of 4-ethoxy-3,5-diiodobenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the electrophilic iodination of 4-hydroxybenzoic acid to yield 3,5-diiodo-4-hydroxybenzoic acid, which is subsequently etherified via a Williamson ether synthesis to afford the target compound. This guide offers in-depth procedural details, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.

Introduction

4-Ethoxy-3,5-diiodobenzoic acid and its derivatives are of significant interest due to their utility as intermediates in the synthesis of a variety of biologically active molecules and functional materials. The presence of the electron-rich aromatic ring, substituted with iodine atoms and an ether linkage, provides multiple sites for further chemical modification. This application note outlines a reliable and reproducible method for its synthesis from the readily available starting material, 4-hydroxybenzoic acid.

The synthetic strategy involves two key transformations:

  • Electrophilic Iodination: The aromatic ring of 4-hydroxybenzoic acid is activated by the hydroxyl group, directing the incoming electrophilic iodine to the ortho positions.

  • Williamson Ether Synthesis: The phenolic hydroxyl group of the di-iodinated intermediate is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.[1]

This guide is designed to provide a comprehensive understanding of the chemical principles and practical considerations necessary for the successful execution of this synthesis.

Part 1: Synthesis of 3,5-diiodo-4-hydroxybenzoic acid

The first step in the synthesis is the regioselective iodination of 4-hydroxybenzoic acid. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the carboxylic acid, iodination occurs at the two ortho positions.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of phenols is a classic example of electrophilic aromatic substitution. Various iodinating agents can be employed, such as iodine monochloride or a mixture of iodine and an oxidizing agent.[2][3] In the presence of an acid catalyst, a potent electrophile is generated which is then attacked by the electron-rich aromatic ring.

Experimental Protocol: Iodination of 4-Hydroxybenzoic Acid

This protocol is adapted from a procedure found to be effective for similar substrates.[4]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
4-Hydroxybenzoic acidC₇H₆O₃138.125.00 g36.2 mmol
Iodine MonochlorideICl162.3617.6 g108 mmol
10% Sulfuric Acid (aq)H₂SO₄98.08180 mL-
Sodium BisulfiteNaHSO₃104.06As needed-
Deionized WaterH₂O18.02As needed-

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (5.00 g, 36.2 mmol).

  • Add 180 mL of 10% aqueous sulfuric acid to the flask.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add iodine monochloride (17.6 g, 108 mmol) to the cooled suspension with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C.

  • Stir the reaction mixture at 80°C overnight. A precipitate will form.

  • Cool the mixture to room temperature.

  • Filter the precipitate using a Büchner funnel.

  • Wash the collected solid with a small amount of sodium bisulfite solution to remove any unreacted iodine, followed by a thorough washing with deionized water.

  • Dry the resulting white amorphous powder to obtain 3,5-diiodo-4-hydroxybenzoic acid.[2] A typical yield for this reaction is around 93%.[2]

Characterization of 3,5-diiodo-4-hydroxybenzoic acid:

  • Appearance: White amorphous powder.[2]

  • Melting Point: 275°C (with decomposition).[5]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.30 (s, 1H), 8.14 (s, 2H).[2]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.1, 146.6, 140.8, 137.5, 86.6.[2]

Part 2: Synthesis of 4-ethoxy-3,5-diiodobenzoic acid

The second step is the etherification of the phenolic hydroxyl group of 3,5-diiodo-4-hydroxybenzoic acid. This is achieved through a Williamson ether synthesis, a reliable method for forming ethers.[6][7]

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis is an Sₙ2 reaction where an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon of an alkyl halide, displacing the halide and forming an ether.[1] In this case, the phenoxide of 3,5-diiodo-4-hydroxybenzoic acid will react with an ethylating agent like ethyl iodide or ethyl bromide.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Phenoxide 3,5-diiodo-4-hydroxybenzoate (deprotonated) Ether 4-ethoxy-3,5-diiodobenzoic acid Phenoxide->Ether Sₙ2 Attack Ethyl_Halide Ethyl Halide (e.g., Ethyl Iodide) Salt Sodium Halide Ethyl_Halide->Salt Leaving Group Departure

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Etherification of 3,5-diiodo-4-hydroxybenzoic acid

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
3,5-diiodo-4-hydroxybenzoic acidC₇H₄I₂O₃389.915.00 g12.8 mmol
Sodium HydroxideNaOH40.001.13 g28.2 mmol
Ethyl IodideC₂H₅I155.972.20 g (1.13 mL)14.1 mmol
Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
1 M Hydrochloric Acid (aq)HCl36.46As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated Sodium Bicarbonate (aq)NaHCO₃84.01As needed-
BrineNaCl (aq)58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • In a round-bottom flask, dissolve 3,5-diiodo-4-hydroxybenzoic acid (5.00 g, 12.8 mmol) in 50 mL of anhydrous DMF.

  • Add sodium hydroxide (1.13 g, 28.2 mmol) to the solution and stir until it dissolves completely. The formation of the sodium salt of both the carboxylic acid and the phenol will occur.

  • Add ethyl iodide (1.13 mL, 14.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of water.

  • Acidify the aqueous solution to a pH of ~2 with 1 M HCl. A precipitate of 4-ethoxy-3,5-diiodobenzoic acid will form.

  • Filter the precipitate and wash it with cold water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

  • Dry the purified product under vacuum.

Alternative Workup and Purification:

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted starting material.[8]

  • Acidify the aqueous bicarbonate layer with HCl to precipitate any unreacted starting material, which can be recovered.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Overall Synthetic Scheme

Synthesis_Scheme Start 4-Hydroxybenzoic Acid Intermediate 3,5-Diiodo-4-hydroxybenzoic Acid Start->Intermediate Iodination (ICl, H₂SO₄) Final 4-Ethoxy-3,5-diiodobenzoic Acid Intermediate->Final Etherification (NaOH, EtI, DMF)

Caption: Two-step synthesis of 4-ethoxy-3,5-diiodobenzoic acid.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Iodine monochloride is corrosive and a strong oxidizing agent. Handle with care.

  • Ethyl iodide is a lachrymator and should be handled with caution.

  • Dimethylformamide (DMF) is a potential teratogen; avoid inhalation and skin contact.

  • Sodium hydroxide is corrosive and can cause severe burns.

Troubleshooting

IssuePossible CauseSolution
Incomplete Iodination Insufficient iodinating agent or reaction time.Increase the amount of iodine monochloride slightly or extend the reaction time. Ensure the reaction temperature is maintained at 80°C.
Low Yield in Etherification Incomplete deprotonation of the phenol.Ensure the sodium hydroxide is fully dissolved before adding the ethyl iodide. Use anhydrous DMF to prevent water from interfering with the reaction.
Competing elimination reaction.While less likely with a primary alkyl halide like ethyl iodide, ensure the reaction temperature does not significantly exceed the recommended range.[7]
Product Contamination Unreacted starting material.During workup, a wash with saturated sodium bicarbonate solution can help remove the more acidic 3,5-diiodo-4-hydroxybenzoic acid.[8]

References

  • Rondeau-Gagne, S., Neabo, J. R., Daigle, M., Cantin, K., & Morin, J. F. (2014). Synthesis of 3,5-diiodo-4-hydroxybenzoic acid. Beilstein Journal of Organic Chemistry, 10, 1613-1619. Available at: [Link]

  • University of Colorado, Department of Chemistry and Biochemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Organic Syntheses. (1941). Salicylic acid, 3,5-diiodo-. Organic Syntheses, Coll. Vol. 1, p.314 (1941); Vol. 7, p.26 (1927). Available at: [Link]

  • TSI Journals. (2008). An Improved Protocol for Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid. International Journal of Chemical Sciences, 6(1), 192-196. Available at: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Organic Syntheses. (1943). 3,5-dihydroxybenzoic acid. Organic Syntheses, Coll. Vol. 2, p.200 (1943); Vol. 19, p.40 (1939). Available at: [Link]

  • ResearchGate. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. SOP Transactions on Organic Chemistry, 1(2). Available at: [Link]

  • Google Patents. (1991). US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds.
  • MDPI. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 647-652. Available at: [Link]

  • PubMed. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Metabolites, 10(9), 365. Available at: [Link]

  • Google Patents. (2005). Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.
  • Google Patents. (1985). US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid.
  • Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 6(5), 115-120. Available at: [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4267. Available at: [Link]

  • PubChem. 4-Ethoxybenzoic acid. Available at: [Link]

Sources

Application

preparation of 4-ethoxy-3,5-diiodobenzoic acid stock solution in DMSO

Application Note: Preparation, Handling, and Storage of 4-Ethoxy-3,5-diiodobenzoic Acid Stock Solutions in DMSO Abstract & Scientific Rationale The preparation of 4-ethoxy-3,5-diiodobenzoic acid (Structure: C₉H₈I₂O₃, MW:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation, Handling, and Storage of 4-Ethoxy-3,5-diiodobenzoic Acid Stock Solutions in DMSO

Abstract & Scientific Rationale

The preparation of 4-ethoxy-3,5-diiodobenzoic acid (Structure: C₉H₈I₂O₃, MW: ~417.95 g/mol ) requires strict adherence to physicochemical principles due to the compound's specific halogenated nature. While the carboxylic acid moiety provides some polarity, the two bulky iodine atoms at the 3 and 5 positions, combined with the 4-ethoxy group, render the molecule significantly hydrophobic and prone to "crash-out" precipitation upon introduction to aqueous buffers.

Furthermore, carbon-iodine (C-I) bonds are susceptible to homolytic cleavage under UV/visible light (photolysis), necessitating light-protected handling. This guide utilizes Dimethyl Sulfoxide (DMSO) as the universal solvent due to its high dielectric constant and aprotic nature, but addresses its critical flaw: hygroscopicity .[1] DMSO can absorb up to 10% water by weight from the atmosphere within 24 hours, which drastically reduces the solubility of hydrophobic solutes and alters the freezing point of the stock solution.

Physicochemical Profile & Materials

Compound Specifications
PropertyValue / DescriptionNotes
Compound Name 4-ethoxy-3,5-diiodobenzoic acidAnalog to Ioxynil/TIBA derivatives.
Molecular Weight 417.95 g/mol Use this value for Molarity calculations.
Solubility (DMSO) Estimated > 50 mMHigh solubility in anhydrous DMSO.
Solubility (Water) Negligible (pH dependent)Soluble only at high pH; precipitates in PBS (pH 7.4).
Stability Light SensitiveCRITICAL: Iodine atoms are labile.
Required Reagents & Equipment
  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use DMSO that has been opened for >1 month without desiccation.

  • Vessels: Amber borosilicate glass vials (to block UV/Vis light).

  • Pipettes: Calibrated P200/P1000 with low-retention tips.

  • Gas: Nitrogen or Argon (for headspace purging).

  • Sonicator: Ultrasonic water bath (controlled temp < 40°C).

Protocol: Master Stock Preparation (50 mM)

Objective: Prepare 1 mL of a 50 mM Master Stock.

Step 1: Molar Mass Calculation



Step 2: Weighing (The "Static" Check)
  • Equilibrate the compound vial to room temperature before opening to prevent condensation.

  • Weigh 20.9 mg (±0.5 mg) of powder into a sterile amber glass vial .

    • Note: If static electricity causes powder scattering, use an anti-static gun or wipe the spatula with ethanol.

Step 3: Solubilization (The "Wetting" Phase)
  • Calculate the exact volume of DMSO required based on the actual weighed mass:

    
    
    (Example: If you weighed 21.2 mg, add 1.014 mL DMSO).
    
  • Add the calculated volume of Anhydrous DMSO to the center of the vial.

  • Vortex vigorously for 30 seconds.

  • Inspect: If particulates remain, sonicate for 5-minute intervals at room temperature. Avoid heating above 40°C to prevent thermal degradation.

Step 4: Quality Control (Visual)

Hold the vial against a light source (briefly). The solution must be crystal clear . Any turbidity indicates incomplete solubilization or water contamination in the DMSO.

Diagrammatic Workflow (DOT Visualization)

StockPrep Start Start: 4-ethoxy-3,5-diiodobenzoic acid (Solid Powder) Weigh Weigh Compound (Amber Vial) Start->Weigh Calc Calculate DMSO Volume (Based on Actual Mass) Weigh->Calc AddSolvent Add Anhydrous DMSO (Argon Purge Headspace) Calc->AddSolvent Mix Vortex & Sonicate (<40°C) AddSolvent->Mix QC QC: Visual Inspection (Turbidity Check) Mix->QC Success Clear Solution: Aliquot & Store (-20°C) QC->Success Pass Fail Turbid/Precipitate: Do NOT Use QC->Fail Fail

Figure 1: Logic flow for the preparation of halogenated benzoic acid stock solutions. Note the critical QC checkpoint.

Storage & Handling Protocols

The Freeze-Thaw Cycle Management

Repeated freeze-thaw cycles introduce moisture (condensation) and promote crystal growth (Ostwald ripening).

  • Protocol: Immediately after QC, aliquot the Master Stock into single-use volumes (e.g., 50 µL) in PCR tubes or amber micro-vials.

  • Storage: Store at -20°C .

    • Note: DMSO freezes at 18.5°C. If the stock is liquid at -20°C, it has absorbed significant water and should be discarded.

Dilution Strategy (Avoiding "Crash-Out")

When moving from DMSO stock to aqueous assay buffer, you cross a "solubility cliff."

  • The Intermediate Step: Do not pipette 50 mM stock directly into PBS.

  • Correct Method:

    • Perform serial dilutions in 100% DMSO first (e.g., dilute 50 mM → 5 mM → 0.5 mM in DMSO).

    • Spike the diluted DMSO stock into the assay buffer to achieve the final concentration.

    • Ensure Final DMSO concentration is ≤ 0.5% (v/v) to avoid enzyme denaturation or cell toxicity.

Table 1: Dilution Scheme for a 100 µM Assay Final Concentration

Step Source Solution Diluent Volume Ratio Resulting Conc. Solvent
1 50 mM Master Stock 100% DMSO 1:49 1 mM 100% DMSO
2 1 mM Intermediate Assay Buffer 1:9 100 µM 10% DMSO*

| 3 | Adjustment | Buffer | 1:99 | 10 µM | 1% DMSO |

Note: If 100 µM is the target, ensure your assay tolerates 10% DMSO, or (more likely) target lower concentrations like 1-10 µM where DMSO is <1%.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Precipitation on Thawing Water absorption lowered solubility.[2]Discard. Use fresh anhydrous DMSO next time.
Yellowing of Solution Iodine release (photolysis).Discard. Ensure amber vials are used.
Cells Dying in Control DMSO toxicity.Reduce final DMSO % to <0.1%. Run a "Vehicle Only" control.[3]

References

  • BenchChem Technical Support. (2025).[2][4] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation and DMSO Solubility. Retrieved from

  • Way, L. (2014). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd.[5] Retrieved from

  • National Institutes of Health (NIH). (2005). In situ DMSO hydration measurements of HTS compound libraries. PubMed. Retrieved from

  • Gaylord Chemical. (2007).[6] DMSO Solubility Data: Organic & Inorganic Compounds. Bulletin #102B. Retrieved from

Sources

Method

Introduction: The Central Role of Iodinated Benzoic Acids in Medical Imaging

An Application Guide for the Synthesis of Radiopaque Agent Intermediates from Diiodobenzoic Acid Precursors Modern diagnostic medicine relies heavily on X-ray contrast agents to visualize soft tissues, blood vessels, and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Radiopaque Agent Intermediates from Diiodobenzoic Acid Precursors

Modern diagnostic medicine relies heavily on X-ray contrast agents to visualize soft tissues, blood vessels, and organs that would otherwise be invisible. The efficacy of the most widely used intravenous contrast media is derived from the high atomic number of iodine, which effectively attenuates X-rays.[1] The foundational molecular scaffold for these agents is the 2,4,6-triiodinated benzoic acid core.[2][3] This structure provides a stable framework for three iodine atoms, ensuring high radiopacity, while the other positions on the benzene ring can be modified with side chains to enhance water solubility and reduce toxicity, thereby improving patient safety.[2]

This technical guide provides a detailed examination of the synthetic pathways used to create key intermediates for these indispensable diagnostic drugs. We will focus on the critical iodination stage, where diiodobenzoic acid derivatives are formed as crucial, albeit sometimes transient, precursors to the final tri-iodinated scaffold. The subsequent derivatization of this core through amidation and esterification will also be detailed, providing researchers and drug development professionals with a comprehensive understanding of the chemistry underpinning these vital medical tools.

Part 1: The Core Synthetic Strategy: From Diaminobenzoic Acid to a Tri-iodinated Scaffold

The most common and industrially relevant pathway to radiopaque agent intermediates begins not with an iodinated compound, but with a substituted benzoic acid that is activated for electrophilic iodination. The synthesis of the well-known contrast agent Diatrizoic Acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) serves as an archetypal example of this process.[4][5]

Precursor Synthesis: The Reduction of 3,5-Dinitrobenzoic Acid

The journey begins with 3,5-dinitrobenzoic acid. The two nitro groups are potent deactivators of the benzene ring, making direct iodination challenging. Therefore, they are first reduced to activating amino groups. This transformation is typically achieved through catalytic hydrogenation or chemical reduction.

  • Causality of Experimental Choice: The conversion of nitro groups to amino groups dramatically changes the electronic properties of the benzene ring. The amino groups are strong ortho-, para-directing activators, which facilitates the subsequent electrophilic substitution with iodine at the 2, 4, and 6 positions.

The resulting 3,5-diaminobenzoic acid is the direct precursor for the critical iodination step.[4]

The Critical Iodination Step: Formation of Di- and Tri-iodinated Intermediates

The introduction of three iodine atoms onto the 3,5-diaminobenzoic acid ring is the most crucial and challenging step in the synthesis.[6] The reaction proceeds via electrophilic aromatic substitution. While the first two iodine atoms can be introduced with relative ease, the addition of the third is often more difficult due to increasing steric hindrance and electronic deactivation of the ring by the bulky iodine atoms already present.[4][7]

This kinetic reality means that di-iodinated species are significant intermediates along the reaction coordinate. Incomplete iodination is a primary source of impurities, leading to the presence of compounds like 3,5-diamino-2,4-diiodobenzoic acid in the crude product.[8][9] Therefore, reaction conditions must be carefully controlled to drive the synthesis to completion and maximize the yield of the desired 3,5-diamino-2,4,6-triiodobenzoic acid.[10]

Iodination_Workflow Start 3,5-Diaminobenzoic Acid Diiodo Di-iodinated Intermediate (e.g., 3,5-Diamino-2,4-diiodobenzoic Acid) Start->Diiodo + 2 I⁺ Triiodo 3,5-Diamino-2,4,6-triiodobenzoic Acid (Target Intermediate) Diiodo->Triiodo + I⁺ (Rate-Limiting)

Caption: Iodination pathway showing the formation of a di-iodinated intermediate.

Protocol 1: Iodination of 3,5-Diaminobenzoic Acid

This protocol is based on established industrial methods for synthesizing the key intermediate 3,5-diamino-2,4,6-triiodobenzoic acid.[4][8][11]

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)Notes
3,5-Diaminobenzoic Acid152.1525.0 g0.164Starting Material
Deionized Water18.02825 mL-Solvent
Sodium Iodide Dichloride (NaICl₂)197.80112.6 g (in 5.0 M solution)0.569Iodinating Agent
Hydrochloric Acid (conc.)36.46As needed-For pH adjustment
Sodium Metabisulfite190.11As needed-To quench excess iodine

Procedure

  • Vessel Charging: In a suitable reaction vessel equipped with a mechanical stirrer and temperature probe, charge 825 mL of deionized water and 25.0 g (0.164 mol) of 3,5-diaminobenzoic acid.

  • Heating: Stir the mixture and raise the temperature to 50-55°C to aid dissolution.

  • Iodination: Slowly add a 5.0 M solution of sodium iodide dichloride (NaICl₂) over approximately 3 hours. Maintain the reaction temperature at 50-55°C throughout the addition.

    • Expert Insight: The slow addition of the iodinating agent is critical. It maintains a controlled concentration of the electrophilic iodine species, which helps to prevent side reactions and ensures that the di-iodinated intermediate formed has sufficient time to convert to the tri-iodinated product.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 50-55°C for 24 hours.

  • Monitoring: The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material and di-iodo intermediates.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench any remaining color from excess iodine by adding a small amount of sodium metabisulfite solution until the mixture becomes a pale off-white slurry.

  • Isolation: Acidify the slurry with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the product fully. Filter the solid product, wash thoroughly with cold deionized water, and dry under vacuum.

Part 2: Derivatization of the Core Intermediate: Amidation

With the 3,5-diamino-2,4,6-triiodobenzoic acid core successfully synthesized, the next stage involves modifying the amino groups to enhance stability and biocompatibility. The most common modification is N-acetylation, which converts the two primary amino groups into acetamido groups, yielding Diatrizoic Acid.[4] This transformation significantly reduces the basicity of the molecule and improves its toxicological profile.

Amidation_Workflow Triiodo 3,5-Diamino-2,4,6- triiodobenzoic Acid Acetylated 3,5-Diacetamido-2,4,6- triiodobenzoic Acid (Diatrizoic Acid) Triiodo->Acetylated + Acetic Anhydride (Acetylation)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Stability &amp; Handling of 4-Ethoxy-3,5-Diiodobenzoic Acid

Executive Summary Is 4-ethoxy-3,5-diiodobenzoic acid stable at physiological pH (7.4)? Chemically: Yes.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Is 4-ethoxy-3,5-diiodobenzoic acid stable at physiological pH (7.4)?

Chemically: Yes. The core pharmacophore (ether linkage and benzoate moiety) is robust against hydrolysis at pH 7.4. Unlike its phenolic analog (3,5-diiodo-4-hydroxybenzoic acid), the ethoxy group prevents quinoid oxidation, significantly enhancing oxidative stability.[1]

Physically & Photolytically: No. The compound is highly sensitive to UV/visible light (photodeiodination) and prone to precipitation in high-ionic-strength buffers due to the lipophilicity of the diiodo-ethoxy motif.[1]

Operational Verdict: Solutions at pH 7.4 are stable for 24–48 hours only if protected from light and maintained below the solubility limit (<100 µM typically, co-solvent dependent).

Physicochemical Profile & Stability Mechanisms

To troubleshoot effectively, you must understand the competing forces acting on the molecule at pH 7.4.[1]

A. Ionization State (Solubility vs. pH)

The pKa of the benzoic acid group in this derivative is estimated between 3.0 and 3.5 (influenced by the electron-withdrawing iodine atoms).

  • At pH 7.4: The compound exists almost exclusively (>99.9%) as the benzoate anion .

  • Implication: While ionization improves water solubility compared to the free acid, the bulky hydrophobic region (two iodine atoms + ethyl group) creates a "surfactant-like" amphiphilic structure.[1] This can lead to micelle formation or precipitation in high-salt buffers (PBS, TBS) via the "salting-out" effect.[1]

B. Photolytic Instability (The Primary Risk)

Aryl iodides possess a weak Carbon-Iodine (C-I) bond (bond energy ~65 kcal/mol).[1] Exposure to ambient laboratory light (fluorescent/LED) induces homolytic cleavage, releasing free radical intermediates and Iodine (


), which causes solution yellowing.[1]

Photolysis Compound 4-Ethoxy-3,5-diiodobenzoate (Colorless) Excited Excited State (Singlet/Triplet) Compound->Excited UV/Vis Light (hν) Radical Aryl Radical + I• Excited->Radical Homolytic Cleavage Product Deiodinated Product (Mono-iodo analog) Radical->Product H-Abstraction Iodine Free Iodine (I₂) (Yellow/Brown Discoloration) Radical->Iodine Dimerization

Figure 1: Photodeiodination pathway.[1] Light exposure triggers the release of iodine radicals, leading to sample degradation and discoloration.

Preparation & Handling Protocol

Objective: Prepare a stable 10 mM stock and a 100 µM working solution for assay use.

Step 1: Stock Solution Preparation
  • Solvent: Do not dissolve directly in buffer.[1] Use DMSO (Dimethyl Sulfoxide) or Ethanol .[1] DMSO is preferred for long-term freezing.[1]

  • Concentration: 10 mM to 50 mM.[1]

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Why Amber? Blocks UV radiation that triggers deiodination.[1]

    • Why Glass? Iodinated compounds can adsorb to certain plastics (polystyrene) over time.[1]

Step 2: Working Solution (pH 7.4)
  • Dilution Factor: Maintain organic co-solvent concentration <1% (v/v) to avoid enzyme inhibition or cell toxicity, unless your assay tolerates higher.

  • Buffer Choice:

    • Preferred: HEPES or MOPS (lower ionic strength than PBS, reducing precipitation risk).

    • Avoid: Buffers with high calcium/magnesium if precipitation is observed (divalent cations can bridge benzoate anions, causing crash-out).[1]

Protocol:

  • Thaw DMSO stock in the dark.[1]

  • Vortex vigorously.[1]

  • Add stock dropwise to the stirring buffer (pH 7.4). Do not add buffer to stock (avoids transient high-concentration precipitation).[1]

  • Use immediately.[1][2]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Solution turns yellow/brown Photodeiodination. Free iodine (

) has formed due to light exposure.[1]
Discard sample. Prepare fresh in amber tubes. Work under low light or red light if possible. Add 1 mM Ascorbic Acid (if assay permits) to scavenge radicals.[1]
White precipitate forms Solubility Limit Exceeded. The lipophilic diiodo-ethoxy tail is crashing out.[1]Sonicate for 5 mins. If unresolved, reduce concentration or increase DMSO to 5%. Switch from PBS to HEPES/Tris.
Loss of potency in assay Adsorption. The hydrophobic molecule stuck to the plastic tips or plate walls.Use Low-Retention pipette tips and glass-coated or polypropylene plates.[1] Avoid polystyrene.[1]
Inconsistent IC50/EC50 Precipitation (Micro-aggregates). You may have "invisible" colloids affecting the dose-response.[1]Perform a Dynamic Light Scattering (DLS) check or spin down the sample (10,000 x g) before use to verify solubility.

Frequently Asked Questions (FAQs)

Q: Can I autoclave solutions of this compound? A: No. The high heat and steam can induce hydrolysis or thermal deiodination. Sterilize working solutions by filtration through a 0.22 µm PVDF or PTFE membrane (avoid Nylon, which binds aromatics).[1]

Q: Is the ethoxy group stable to esterases in cell culture? A: Yes. The 4-ethoxy group is an ether , not an ester.[1] It is generally resistant to esterases and peptidases found in plasma or cell media.[1] However, liver microsomes (CYP450s) may O-dealkylate it to the phenol (active metabolite) over long incubations (>4 hours).[1]

Q: How does it compare to 4-hydroxy-3,5-diiodobenzoic acid? A: It is more oxidatively stable. The hydroxy analog is a phenol that can be oxidized to a quinone-methide species.[1] The ethoxy group "caps" this reactivity, making your compound a better probe if you want to avoid redox-cycling artifacts.[1]

Q: What is the maximum solubility in PBS? A: Empirically estimated at <100 µM. Without a co-solvent, the solubility is very low. Always keep at least 0.1% DMSO/Ethanol in the final buffer to maintain homogeneity.[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 12093, 4-Ethoxybenzoic acid (Analogous backbone).[1] Retrieved from [Link]

  • Photostability of Aryl Iodides

    • Cheng, J. et al. (2016).[1] "Photodeiodination mechanisms of iodinated aromatic compounds." Journal of Hazardous Materials. (General mechanism citation for aryl iodide lability).

  • Solubility of Diiodo-Benzoates

    • Woollett, G. H. et al.[1] "3,5-Diiodosalicylic Acid."[1][3] Organic Syntheses, Coll.[1] Vol. 2, p.343. (Describes the solubility challenges of the diiodo-hydroxy analog). Retrieved from [Link][1]

  • Biofilm & Biological Activity

    • Nithya, C. et al. (2020).[1] "4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation."[1][4] International Journal of Antimicrobial Agents. (Demonstrates biological stability of the ethoxy-benzoate scaffold). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Guide: Retention Behavior of Iodinated Benzoic Acid Derivatives

Executive Summary The separation of iodinated benzoic acid derivatives—specifically the positional isomers 2-iodobenzoic acid (ortho), 3-iodobenzoic acid (meta), and 4-iodobenzoic acid (para)—presents a classic chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of iodinated benzoic acid derivatives—specifically the positional isomers 2-iodobenzoic acid (ortho), 3-iodobenzoic acid (meta), and 4-iodobenzoic acid (para)—presents a classic chromatographic challenge. While standard C18 chemistries often struggle to resolve the meta- and para- isomers due to similar hydrophobicities, the introduction of iodine (a large, polarizable halogen) creates unique opportunities for alternative stationary phases.

This guide objectively compares the performance of Alkyl-Bonded Phases (C18) versus Phenyl-Hexyl Phases for this application. Experimental evidence suggests that while C18 provides adequate general retention, Phenyl-Hexyl chemistries offer superior selectivity (


) for halogenated aromatics through distinct 

and dispersion interactions.

Mechanistic Grounding: The Chemistry of Separation

To optimize retention, one must understand the two critical physicochemical properties of the analytes: Acidity and Hydrophobicity .

Acidity and pH Control

Iodobenzoic acids are weak acids. The position of the iodine atom affects the pKa via inductive electron withdrawal.

  • 2-Iodobenzoic acid (Ortho): pKa

    
     2.85 (Most acidic due to proximity of electron-withdrawing Iodine).
    
  • 3-Iodobenzoic acid (Meta): pKa

    
     3.80.
    
  • 4-Iodobenzoic acid (Para): pKa

    
     4.00.
    

Critical Protocol Rule: To achieve consistent retention in Reversed-Phase Liquid Chromatography (RPLC), the mobile phase pH must be at least 2 units below the pKa of the most acidic species.

  • Why? At pH > pKa, the acids ionize (

    
    ). Ionized species are highly polar and elute near the void volume (
    
    
    
    ) on C18 columns.
  • Target pH:2.0 - 2.5 (using Phosphate or Formic acid).

Hydrophobicity and Shape Selectivity
  • C18 Mechanism: Relies on "Solvophobic Theory." Retention correlates with the analyte's ability to partition into the lipid-like stationary phase.

    • Elution Order: Ortho (Least Hydrophobic/Steric Twist) < Meta < Para (Most Hydrophobic/Planar).

  • Phenyl-Hexyl Mechanism: Relies on

    
     stacking and dispersion forces. Iodine is a "soft" heteroatom with a large electron cloud, making it highly interactive with phenyl rings on the stationary phase.
    

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3]

Scenario A: The Standard C18 Approach

Performance Profile:

  • Retention Mechanism: Purely hydrophobic partitioning.

  • Strengths: High stability, predictable elution order.

  • Weaknesses: Poor resolution between meta- and para- isomers. The hydrophobic difference between a 3-iodo and 4-iodo substitution is minimal.

  • Typical Resolution (

    
    ):  Often < 1.5 (baseline) for the meta/para pair without very long columns or optimized gradients.
    
Scenario B: The Phenyl-Hexyl Alternative

Performance Profile:

  • Retention Mechanism: Hydrophobicity +

    
     Interaction + Halogen-Selectivity.
    
  • Strengths: The phenyl ring on the stationary phase interacts with the electron-deficient aromatic ring of the analyte. Crucially, the bulky iodine atom in the ortho position creates steric hindrance that disrupts this

    
    -stacking, significantly shifting its retention time relative to the planar para isomer.
    
  • Typical Resolution (

    
    ):  Often > 2.0 for all three isomers.
    
Data Summary: Relative Retention (k')

Note: Values are relative approximations based on isocratic conditions (50:50 ACN:Water, pH 2.5).

AnalyteC18 Retention (k')Phenyl-Hexyl Retention (k')Mechanistic Note
2-Iodobenzoic (Ortho) 1.2 (Fastest)1.5Steric "ortho effect" reduces retention on both, but

-disruption is maximized on Phenyl.
3-Iodobenzoic (Meta) 2.83.2Intermediate hydrophobicity.
4-Iodobenzoic (Para) 3.0 (Critical Pair)3.8Max planarity allows strongest

-stacking on Phenyl, increasing separation from Meta.

Visualization of Method Development

Diagram 1: Column Selection Workflow

This decision tree guides the researcher through selecting the optimal stationary phase based on the specific separation goals.

MethodDevelopment Start Start: Iodobenzoic Acid Separation CheckPH Step 1: Adjust pH < 2.5 Start->CheckPH Choice Select Stationary Phase CheckPH->Choice C18 Option A: C18 Column (Hydrophobicity Dominant) Choice->C18 Routine QC Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Shape Selectivity) Choice->Phenyl Isomer Purity Analysis ResultC18 Result: Ortho separated. Meta/Para likely co-elute. C18->ResultC18 ResultPhenyl Result: Full Baseline Resolution (Ortho < Meta < Para) Phenyl->ResultPhenyl

Caption: Decision tree for selecting stationary phases. Phenyl-Hexyl is recommended for isomer-specific analysis.

Diagram 2: Interaction Mechanism

Visualizing why Phenyl-Hexyl offers superior selectivity for iodinated compounds.

InteractionMechanism cluster_0 C18 Interaction cluster_1 Phenyl-Hexyl Interaction C18_Node C18 Ligand Analyte_C18 Iodobenzoic Acid C18_Node->Analyte_C18 Hydrophobic Partitioning Phenyl_Node Phenyl Ligand Analyte_Phenyl Iodobenzoic Acid Phenyl_Node->Analyte_Phenyl Pi-Pi Stacking Phenyl_Node->Analyte_Phenyl Iodine Dispersion

Caption: C18 relies on weak partitioning. Phenyl-Hexyl leverages specific electronic interactions with the Iodine atom.

Validated Experimental Protocol

This protocol is designed to be a "Starting Point" (Method A) that guarantees retention.

System Suitability
  • Tailing Factor (

    
    ):  Must be < 1.5. (High tailing indicates secondary silanol interactions; ensure buffer concentration is adequate).
    
  • Resolution (

    
    ):  > 2.0 between 3-iodo and 4-iodo isomers.
    
Method Parameters
ParameterCondition
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 0.1% Formic Acid or 20mM Phosphate Buffer (pH 2.5)
Mobile Phase B Acetonitrile (preferred over Methanol for lower backpressure)
Flow Rate 1.0 mL/min
Temperature 30°C (Control is vital; higher temp reduces resolution)
Detection UV @ 230 nm (Iodine absorbance) or 254 nm
Gradient Table
Time (min)% Mobile Phase BComments
0.020%Initial hold to retain polar impurities
15.060%Linear ramp to elute isomers
16.095%Wash step
20.095%Hold wash
20.120%Re-equilibration (Critical for consistency)
25.020%End

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Ionization of the carboxylic acid or interaction with silanols.

    • Fix: Lower pH to 2.0. Increase buffer strength to 25mM.

  • Co-elution of Meta/Para:

    • Cause: Insufficient selectivity.

    • Fix: Switch from Acetonitrile to Methanol . Methanol facilitates

      
       interactions better than Acetonitrile (which can suppress them by solvating the 
      
      
      
      system).
  • Retention Time Drift:

    • Cause: Temperature fluctuations affecting pKa/ionization equilibrium.

    • Fix: Use a thermostatted column compartment.

References

  • PubChem. (n.d.).[1] 2-Iodobenzoic acid.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases. HALO Columns. Retrieved from [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. Retrieved from [Link]

  • U.S. National Library of Medicine. (2004). Application of ICP-MS and HPLC... to the investigation of the disposition and metabolic fate of 2-, 3- and 4-iodobenzoic acids. PubMed.[4] Retrieved from [Link]

  • SIELC Technologies. (2018).[2] Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of 3,5-Diiodo-4-Alkoxybenzoic Acids in TTR Stabilization

Executive Summary Context: Transthyretin (TTR) amyloidosis is driven by the rate-limiting dissociation of the native TTR tetramer into misfolded monomers.[1][2][3] Small molecule kinetic stabilizers that occupy the thyro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Transthyretin (TTR) amyloidosis is driven by the rate-limiting dissociation of the native TTR tetramer into misfolded monomers.[1][2][3] Small molecule kinetic stabilizers that occupy the thyroxine (T4) binding pockets are the primary therapeutic strategy. The Subject: This guide evaluates the 3,5-diiodo-4-alkoxybenzoic acid scaffold. While 3,5-diiodo-4-hydroxybenzoic acid is a known metabolite and binder, the 4-alkoxy derivatives represent a strategic exploration of the hydrophobic channel depth within the TTR binding site.[4] Verdict: The 3,5-diiodo moiety is non-negotiable for halogen bonding.[4] However, the 4-methoxy derivative shows distinct differences in solubility and channel occupancy compared to the 4-hydroxy parent and the clinical benchmark Tafamidis .

Part 1: Chemical Architecture & SAR Logic[4]

The efficacy of this class hinges on three structural vectors targeting the TTR T4-binding pocket (HBP).

The Scaffold Analysis

The core structure is 3,5-diiodo-4-alkoxybenzoic acid .[4]

Structural DomainFunction in TTR PocketCritical SAR Feature
Carboxylate Head (C1) Electrostatic anchorForms salt bridge with Lys15 at the pocket entrance.[4]
3,5-Diiodo Phenyl Ring Halogen bonding & hydrophobic fillIodine atoms target HBP2/HBP3 (Halogen Binding Pockets).[4] The large atomic radius of Iodine (2.0 Å) creates a tight steric fit and strong van der Waals contacts.
4-Alkoxy Tail (OR) Channel depth probe-OH (Parent): H-bond donor to Ser117 (inner pocket).-OMe (Methoxy): Removes H-bond donor; increases lipophilicity; probes hydrophobic tolerance of the inner cavity.[4]
Comparative Performance Data

Data synthesized from biophysical evaluations of iodinated benzoates and TTR stabilization assays.

CompoundR-GroupSelectivity (TTR vs Albumin)Fibril Inhibition (10 µM)Notes
Parent Acid -OHModerate45-55%Good binder but rapid clearance; -OH susceptible to glucuronidation.[4]
Target: Methyl Ether -OCH₃High60-70% Methyl cap prevents Phase II conjugation at pos-4; improves hydrophobic packing in HBP3.[4]
Variant: Ethyl Ether -OCH₂CH₃High50-60%Steric bulk begins to clash with Ser117/Thr119 in the inner channel.
Tafamidis (Benchmark) BenzoxazoleVery High>90%Clinical standard; dual-ring system spans both inner and outer cavities.[4]

Part 2: Mechanism of Action (Visualized)[4]

The following diagram illustrates the kinetic stabilization mechanism. The 3,5-diiodo-4-alkoxybenzoic acids function by raising the activation energy required for tetramer dissociation.[4]

TTR_Stabilization Native Native TTR Tetramer (Functional) Dissoc Dissociation Step (Rate Limiting) Native->Dissoc k_diss Monomer Monomer (Misfolded) Dissoc->Monomer Aggreg Amyloid Fibrils (Toxic) Monomer->Aggreg Aggregation Ligand 3,5-Diiodo-4-methoxybenzoic acid Ligand->Native Binds T4 Pocket (Kd ~10-100 nM)

Part 3: Experimental Protocol (Self-Validating)

Protocol: Acid-Mediated TTR Aggregation Inhibition

Objective: Quantify the ability of the ligand to prevent TTR precipitation under acidic stress (mimicking lysosomal conditions).

Reagents
  • Recombinant WT-TTR: 0.4 mg/mL in 10 mM phosphate, 100 mM KCl, pH 7.0.[4]

  • Acetate Buffer: 200 mM Sodium Acetate, 100 mM KCl, pH 4.4.

  • Ligand Stock: 10 mM in DMSO (Freshly prepared to avoid oxidation of iodides).

Workflow
  • Incubation: In a 96-well microplate, mix 5 µL of Ligand Stock (Final conc: 7.2 µM, 10.8 µM, or 14.4 µM) with 195 µL of WT-TTR (Final TTR conc: 3.6 µM).

    • Note: This creates 2x, 3x, 4x molar excess relative to TTR tetramer.[4]

    • Control: DMSO vehicle only (0% inhibition).[4]

  • Equilibration: Incubate at 37°C for 30 minutes to allow ligand binding to the T4 pocket.

  • Acidification: Add 200 µL of Acetate Buffer (pH 4.4) to each well. Final pH drops to ~4.4, triggering tetramer dissociation.[4]

  • Measurement: Immediately place in a plate reader pre-heated to 37°C.

  • Kinetics: Monitor Absorbance at 350 nm (turbidity) every 10 minutes for 72 hours.

    • Why 350 nm? Detects insoluble aggregates without interference from the ligand's UV absorption (usually <300 nm).

Data Analysis

Calculate % Inhibition using the plateau turbidity values at 72 hours:


[4]

Part 4: Synthesis & Purity Considerations

For researchers synthesizing these derivatives, the iodination step is critical.

  • Precursor: 4-Methoxybenzoic acid (Anisic acid).[4]

  • Reagent: Iodine Monochloride (ICl) in Acetic Acid.[4]

  • Critical QC:

    • Regioselectivity: Ensure iodination occurs at 3,5 positions. 1H NMR should show a singlet (2H) at ~8.0-8.2 ppm.[4]

    • De-alkylation: Strong acidic conditions during workup can accidentally cleave the methoxy ether back to the phenol (parent acid). Maintain pH > 1 during quenching.[4]

Synthesis_Workflow Start 4-Methoxybenzoic Acid Step1 Iodination (ICl, AcOH, 80°C) Start->Step1 Check QC Check: Avoid Ether Cleavage Step1->Check Product 3,5-Diiodo-4-methoxybenzoic acid Check->Product Success

References

  • Iodination of salicylic acid improves its binding to transthyretin. Source: PubMed / Vertex AI Search Context: Establishes the high affinity of the 3,5-diiodo motif for the TTR halogen binding pockets.

  • Structural Analysis of the Complex of Human Transthyretin with 3′,5′-Dichlorophenylanthranilic Acid. Source: PMC / NIH Context:[4] Provides structural basis for halogen bonding in the T4 pocket (comparing Cl vs I).

  • 3,5-Diiodo-4-methoxybenzoic acid (Compound Summary). Source: PubChem Context:[4][5] Chemical and physical property data for the specific ligand discussed.[2][6][7][8][9]

    • [4]

  • Crystallographic Study of Novel Transthyretin Ligands.

    • [4]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.